2-Ethylbicyclo[2.2.1]hept-5-ene-2-carboxamide
Description
2-Ethylbicyclo[2.2.1]hept-5-ene-2-carboxamide is a norbornene-derived carboxamide featuring a bicyclic framework with an ethyl substituent at the 2-position and a carboxamide functional group. The ethyl group may enhance pharmacokinetic (PK) parameters, as seen in related kinase inhibitors .
Properties
CAS No. |
69365-84-0 |
|---|---|
Molecular Formula |
C10H15NO |
Molecular Weight |
165.23 g/mol |
IUPAC Name |
2-ethylbicyclo[2.2.1]hept-5-ene-2-carboxamide |
InChI |
InChI=1S/C10H15NO/c1-2-10(9(11)12)6-7-3-4-8(10)5-7/h3-4,7-8H,2,5-6H2,1H3,(H2,11,12) |
InChI Key |
IZEDOOYSHYZLAI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC2CC1C=C2)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylbicyclo[2.2.1]hept-5-ene-2-carboxamide typically involves the reaction of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid with ethylamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the amide bond. The reaction can be represented as follows:
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid+Ethylamine→2-Ethylbicyclo[2.2.1]hept-5-ene-2-carboxamide+Water
Industrial Production Methods
In an industrial setting, the production of 2-Ethylbicyclo[2.2.1]hept-5-ene-2-carboxamide may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Ethylbicyclo[2.2.1]hept-5-ene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted bicyclic compounds.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of bicyclic compounds, including 2-ethylbicyclo[2.2.1]hept-5-ene-2-carboxamide, exhibit potential anticancer properties. For instance, studies have shown that modifications to the bicyclic structure can enhance cytotoxicity against various cancer cell lines. A notable study demonstrated that specific derivatives were effective in inhibiting tumor growth in vivo, suggesting their potential as chemotherapeutic agents .
Case Study: Antitumor Agents
In a study published in "Journal of Medicinal Chemistry," researchers synthesized various derivatives of 2-ethylbicyclo[2.2.1]hept-5-ene-2-carboxamide and evaluated their anticancer activity through MTT assays. The most promising compound showed an IC50 value of 5 µM against breast cancer cells, indicating significant potency compared to standard chemotherapeutics .
Organic Synthesis
Building Block for Complex Molecules
The compound serves as a valuable intermediate in organic synthesis, particularly in the construction of complex natural products and pharmaceuticals. Its bicyclic structure allows for selective functionalization, making it an ideal candidate for further chemical transformations.
Data Table: Synthesis Pathways
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Diels-Alder Reaction | 80°C, 24h | 75 | |
| Nucleophilic Substitution | Room Temp, 48h | 85 | |
| Oxidation | KMnO4, Acetone | 90 |
Material Science
Polymerization Applications
The bicyclic structure of 2-ethylbicyclo[2.2.1]hept-5-ene-2-carboxamide makes it suitable for use in polymer chemistry. It can be polymerized to create materials with unique mechanical properties and thermal stability.
Case Study: Polymer Development
A recent study explored the polymerization of this compound with various monomers to develop high-performance materials suitable for aerospace applications. The resulting polymers exhibited excellent tensile strength and thermal resistance, outperforming traditional materials .
Environmental Applications
Biodegradability Studies
Research has also focused on the environmental impact of compounds derived from bicyclic structures like 2-ethylbicyclo[2.2.1]hept-5-ene-2-carboxamide. Studies have indicated that certain derivatives possess favorable biodegradability profiles, making them suitable for use in environmentally friendly products .
Mechanism of Action
The mechanism of action of 2-Ethylbicyclo[2.2.1]hept-5-ene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Ethyl vs. Phenyl : The phenyl analog () exhibits moderate yield (53%) and crystallinity, whereas ethyl derivatives (e.g., ) show improved PK profiles (e.g., 13% oral bioavailability in rats).
- Polar Side Chains: Hydroxyethyl () and chlorinated alkoxyethyl (CA-Nor1, ) substituents influence solubility and biological targeting.
Stereochemical Considerations
Norbornene carboxamides often exist as endo or exo diastereomers, affecting reactivity and bioactivity:
- Endo-N-phenylbicyclo[...]carboxamide () was isolated via chromatography, with stereochemistry confirmed by NMR coupling constants.
- Norbo-1 (exo) and Norbo-2 (endo) () demonstrate distinct pharmacological profiles as serotoninergic ligands, though specific activity differences require further study.
Table 2: Functional Comparisons
Ethyl Substituent Impact :
- In , ethyl groups on azepinone scaffolds improved oral bioavailability (up to 13% in rats) without compromising kinase inhibition. This suggests that the ethyl group in the target compound may similarly enhance PK properties.
Physicochemical Properties
- Solid vs. Oil: Phenyl and amino derivatives () are solids, while alkyl ether-linked analogs (CA-Nor1, ) are oils, likely due to reduced crystallinity from flexible side chains.
- Solubility : Hydroxyethyl () and chlorinated groups () may enhance aqueous solubility compared to hydrophobic ethyl or phenyl substituents.
Biological Activity
2-Ethylbicyclo[2.2.1]hept-5-ene-2-carboxamide is a bicyclic compound that has garnered attention in various scientific fields, particularly in medicinal chemistry and biological research. Its unique structural features and functional groups suggest potential biological activities that merit detailed investigation.
- CAS Number : 69365-84-0
- Molecular Formula : C10H15NO
- Molecular Weight : 165.23 g/mol
- IUPAC Name : 2-Ethylbicyclo[2.2.1]hept-5-ene-2-carboxamide
The biological activity of 2-Ethylbicyclo[2.2.1]hept-5-ene-2-carboxamide is hypothesized to involve interactions with specific molecular targets, such as enzymes and receptors. These interactions may modulate the activity of these targets, leading to various pharmacological effects, including anti-inflammatory and analgesic properties .
Anti-inflammatory Effects
Research indicates that compounds similar to 2-Ethylbicyclo[2.2.1]hept-5-ene-2-carboxamide may exhibit significant anti-inflammatory activity. This is particularly relevant in the context of chronic inflammatory diseases where modulation of inflammatory pathways can lead to therapeutic benefits.
Analgesic Properties
There is evidence supporting the analgesic potential of this compound, suggesting its usefulness in pain management strategies . The exact mechanisms remain to be fully elucidated but may involve inhibition of pain pathways at the molecular level.
Case Studies and Research Findings
Several studies have explored the biological implications of bicyclic compounds, including 2-Ethylbicyclo[2.2.1]hept-5-ene derivatives:
- Study on Anti-inflammatory Activity :
- Analgesic Activity Assessment :
-
Mechanistic Insights :
- Research utilizing molecular docking studies has provided insights into how 2-Ethylbicyclo[2.2.1]hept-5-ene-2-carboxamide interacts with specific receptors involved in pain signaling pathways, reinforcing its potential as a therapeutic agent .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
